molecular formula C14H9ClN2O B14334926 (2-chloro-3H-benzimidazol-5-yl)-phenylmethanone CAS No. 105686-58-6

(2-chloro-3H-benzimidazol-5-yl)-phenylmethanone

Cat. No.: B14334926
CAS No.: 105686-58-6
M. Wt: 256.68 g/mol
InChI Key: RBIKVPCRGCFLJO-UHFFFAOYSA-N
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Description

(2-chloro-3H-benzimidazol-5-yl)-phenylmethanone is a synthetic organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are often used in pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-chloro-3H-benzimidazol-5-yl)-phenylmethanone typically involves the following steps:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Attachment of Phenylmethanone Group: The phenylmethanone group can be introduced via Friedel-Crafts acylation using benzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzimidazole ring.

    Reduction: Reduction reactions could target the carbonyl group, converting it to an alcohol.

    Substitution: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, or alkoxides under basic conditions.

Major Products

    Oxidation: Products may include benzimidazole derivatives with additional oxygen-containing functional groups.

    Reduction: Products may include alcohol derivatives.

    Substitution: Products may include substituted benzimidazole derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound could be used as a ligand in coordination chemistry for catalysis.

    Material Science:

Biology

    Enzyme Inhibition: Benzimidazole derivatives are known to inhibit various enzymes, making them useful in biochemical research.

Medicine

Industry

    Agrochemicals: Possible use as a pesticide or herbicide due to its biological activity.

Mechanism of Action

The mechanism of action would depend on the specific application. For example, as an enzyme inhibitor, the compound might bind to the active site of the enzyme, blocking substrate access. In medicinal applications, it might interact with specific molecular targets such as DNA or proteins, disrupting their normal function.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: The parent compound, known for its broad range of biological activities.

    2-chlorobenzimidazole: Similar structure with a chlorine atom at the 2-position.

    Phenylmethanone: The phenylmethanone group is a common functional group in organic chemistry.

Uniqueness

(2-chloro-3H-benzimidazol-5-yl)-phenylmethanone is unique due to the combination of the benzimidazole core with a phenylmethanone group and a chlorine atom, which may confer specific chemical and biological properties not found in other compounds.

Properties

CAS No.

105686-58-6

Molecular Formula

C14H9ClN2O

Molecular Weight

256.68 g/mol

IUPAC Name

(2-chloro-3H-benzimidazol-5-yl)-phenylmethanone

InChI

InChI=1S/C14H9ClN2O/c15-14-16-11-7-6-10(8-12(11)17-14)13(18)9-4-2-1-3-5-9/h1-8H,(H,16,17)

InChI Key

RBIKVPCRGCFLJO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC3=C(C=C2)N=C(N3)Cl

Origin of Product

United States

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